molecular formula C8H14O3 B3053799 Cyclohexanone, 4,4-dimethoxy- CAS No. 56180-50-8

Cyclohexanone, 4,4-dimethoxy-

Cat. No. B3053799
CAS RN: 56180-50-8
M. Wt: 158.19 g/mol
InChI Key: UOJCLZFJKRTXGV-UHFFFAOYSA-N
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Description

Cyclohexanone, 4,4-dimethoxy- is a six-carbon cyclic molecule with a ketone functional group . It can undergo reactions such as allylation and propargylation in the presence of indium to form the corresponding homoallylic or homopropargylic alcohol .


Synthesis Analysis

The synthesis of cyclohexanone is simple. First, sodium hypochlorite and acetic acid are reacted to yield hypochlorous acid. Second, hypochlorous acid is added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction . After cyclohexanone is synthesized, it must be separated from by-products. Sodium chloride is added to the mixture to salt out the cyclohexanone from the aqueous layer .


Molecular Structure Analysis

The molecular formula of Cyclohexanone, 4,4-dimethoxy- is C8H14O2 . The molecule consists of a six-carbon cyclic molecule with a ketone functional group . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Cyclohexanone can be synthesized via three different processes: the oxidation of cyclohexane, the hydrogenation of phenol, and the oxidation of cyclohexanol . The h-WO3 nanorods are used as the catalyst for the first time in the selective oxidation of cyclohexanol to cyclohexanone by aqueous hydrogen peroxide .


Physical And Chemical Properties Analysis

Cyclohexanone is a colorless oily liquid with a sweet odor reminiscent of benzaldehyde . It is slightly soluble in water and miscible with common organic solvents .

Scientific Research Applications

Synthesis of Degradable and Chemically Recyclable Polymers

4,4-dimethoxycyclohexan-1-one can be used in the synthesis of degradable and chemically recyclable polymers. These polymers are synthesized using five-membered cyclic ketene hemiacetal ester (CKHE) monomers. The studied monomers were 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL). The two monomers were synthesized in high yields (80–90%), which is an attractive feature .

Material Design

The wide scope of the accessible polymers synthesized using 4,4-dimethoxycyclohexan-1-one is highly useful for material design. The obtained homopolymers and random copolymers of DMDL degraded in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures (room temperature to 65 C). The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA) .

Chemical Recycling

The degradation product of the DMDL homopolymer, 2-hydroxyisobutyric acid (HIBA), was recovered and used as an ingredient to re-synthesize DMDL monomer, and this monomer was further used to re-synthesize the DMDL polymer, demonstrating the chemical recycling of the DMDL polymer .

Contribution to the Circular Materials Economy

The degradability and chemical recyclability of the DMDL polymer synthesized using 4,4-dimethoxycyclohexan-1-one may contribute to the circular materials economy .

Safety and Hazards

Cyclohexanone is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be worn at all times when handling this chemical .

Future Directions

Cyclohexanone is an important intermediate for the fabrication of synthetic polymers such as Nylon in the chemical industry . A green synthesis of cyclohexanone under mild conditions using environmentally friendly oxidants and non-precious catalysts is highly desired .

properties

IUPAC Name

4,4-dimethoxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-8(11-2)5-3-7(9)4-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJCLZFJKRTXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(=O)CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340876
Record name 4,4-Dimethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56180-50-8
Record name 4,4-Dimethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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